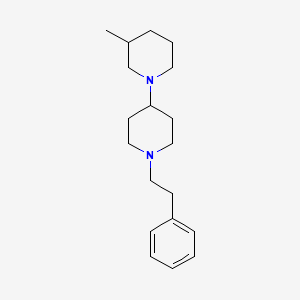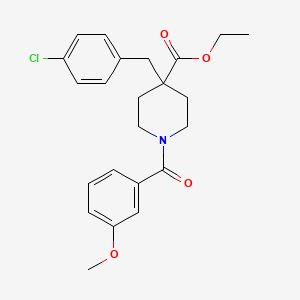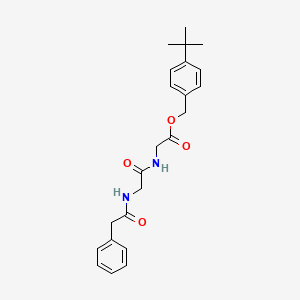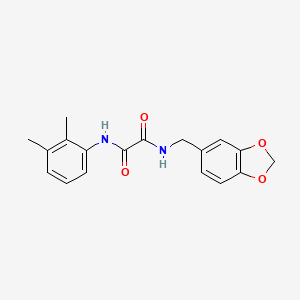
2-methyl-3-nitro-N-(pentan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-nitro-N-(pentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzene ring substituted with a methyl group, a nitro group, and an amide group attached to a pentan-2-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the pentan-2-yl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to an amide formation reaction with pentan-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-methyl-3-amino-N-(pentan-2-yl)benzamide.
Substitution: Halogenated derivatives such as 2-methyl-3-nitro-4-chloro-N-(pentan-2-yl)benzamide.
Hydrolysis: 2-methyl-3-nitrobenzoic acid and pentan-2-amine.
Aplicaciones Científicas De Investigación
2-methyl-3-nitro-N-(pentan-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-3-nitro-N-(pentan-2-yl)benzamide depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects. The amide group may also play a role in binding to target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
2-methyl-3-nitro-N-(pentan-2-yl)benzamide can be compared with other similar compounds, such as:
2-methyl-3-nitro-N-(pentan-3-yl)benzamide: Similar structure but with a different position of the pentyl chain, which may affect its reactivity and biological activity.
2-methyl-3-nitro-N-(hexan-2-yl)benzamide: Similar structure but with a longer alkyl chain, which may influence its solubility and pharmacokinetic properties.
2-methyl-3-nitro-N-(butan-2-yl)benzamide: Similar structure but with a shorter alkyl chain, which may affect its chemical stability and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and amide functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSONSSJSIHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)

![4-[(1'-acetyl-1,4'-bipiperidin-4-yl)oxy]-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4980241.png)

![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)

![4-METHYL-2-[4-(3-METHYLBENZOYL)PIPERAZIN-1-YL]-6-(PIPERIDIN-1-YL)PYRIMIDINE](/img/structure/B4980264.png)

![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)

![4-methyl-3-[methyl(propyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B4980300.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)
![2-[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]ethyl trifluoroacetate](/img/structure/B4980319.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)
